molecular formula C19H18ClN3O3S B2483847 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1004665-93-3

1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2483847
CAS No.: 1004665-93-3
M. Wt: 403.88
InChI Key: XOTQBZLJYDVISZ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-16-8-6-14(7-9-16)18-21-19(26-22-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTQBZLJYDVISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three structural components:

  • Piperidine core : Functionalized at the 1- and 4-positions.
  • Benzenesulfonyl group : Introduced via sulfonylation at the piperidine nitrogen.
  • 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl moiety : Synthesized through cyclization of acyl hydrazides or annulation reactions.

Key intermediates include:

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
  • 1-(Benzenesulfonyl)piperidine derivatives

Synthesis of the 1,2,4-Oxadiazole Ring

Cyclization of Acyl Hydrazides

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of acyl hydrazides using phosphorus oxychloride (POCl₃) or related agents. For the 3-(4-chlorophenyl) substituent, 4-chlorobenzoyl chloride is reacted with a hydrazide precursor.

Procedure :

  • Hydrazide formation : React 4-chlorobenzohydrazide with a carboxylic acid derivative (e.g., piperidine-4-carbonyl chloride) in acetonitrile with potassium carbonate.
  • Cyclization : Treat the intermediate with POCl₃ at 80°C for 4–5 hours, yielding the oxadiazole ring.

Example :

4-Chlorobenzohydrazide + Piperidine-4-carbonyl chloride → Intermediate hydrazide  
Intermediate hydrazide + POCl₃ → 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine  

Yield : 66–80%.

Copper-Catalyzed Annulation Using DMF

A novel method employs DMF as a carbon source for oxadiazole synthesis. This one-step protocol avoids isolated hydrazide intermediates.

Procedure :

  • React 4-chlorophenyl hydrazide with DMF and CuCl₂ in acetonitrile at 100°C.
  • The reaction proceeds via a [4 + 1] cyclization, forming the oxadiazole ring with DMF contributing the methine carbon.

Advantages :

  • Shorter reaction time (2–4 hours).
  • Scalable to gram quantities.

Functionalization of the Piperidine Core

Sulfonylation at the Piperidine Nitrogen

Introducing the benzenesulfonyl group requires selective sulfonylation of the piperidine nitrogen.

Procedure :

  • Dissolve piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Add benzenesulfonyl chloride dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Isolate 1-(benzenesulfonyl)piperidine via filtration and recrystallization.

Catalytic Optimization :

  • Fe₃O₄-supported (diisopropylamino)acetamide enhances yield (97%) and reduces reaction time.

Reaction Table :

Reagent Solvent Catalyst Yield (%)
Benzenesulfonyl chloride DCM Fe₃O₄-DIPA 97
Benzenesulfonyl chloride DCM TEA 85

Coupling Strategies for Oxadiazole-Piperidine Conjugation

Nucleophilic Aromatic Substitution

A bromine atom at the 4-position of 1-(benzenesulfonyl)piperidine enables substitution with the oxadiazole anion.

Procedure :

  • Synthesize 4-bromo-1-(benzenesulfonyl)piperidine via bromination using N-bromosuccinimide (NBS).
  • Generate the oxadiazole anion by deprotonating 3-(4-chlorophenyl)-1,2,4-oxadiazole with NaH in DMF.
  • Perform substitution at 60°C for 8 hours.

Yield : 40–55%.

Suzuki-Miyaura Cross-Coupling

For advanced functionalization, a boronic ester derivative of the oxadiazole can couple with 4-iodo-1-(benzenesulfonyl)piperidine.

Procedure :

  • Prepare 3-(4-chlorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole .
  • React with 4-iodo-1-(benzenesulfonyl)piperidine using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol.

Yield : 50–65%.

Integrated Synthetic Routes

Sequential Sulfonylation and Oxadiazole Formation

Route 1 :

  • Sulfonylate piperidine to obtain 1-(benzenesulfonyl)piperidine .
  • Introduce a carboxylic acid group at the 4-position via oxidation.
  • Convert to hydrazide using hydrazine hydrate.
  • Cyclize with 4-chlorobenzoyl chloride and POCl₃.

Overall Yield : 25–30%.

Oxadiazole-Piperidine Conjugation Followed by Sulfonylation

Route 2 :

  • Synthesize 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine via cyclization.
  • Protect the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
  • Sulfonylate using benzenesulfonyl chloride and Fe₃O₄-DIPA.
  • Deprotect the Boc group with HCl/dioxane.

Overall Yield : 35–45%.

Analytical Validation and Spectral Data

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.60 (m, 5H, SO₂Ph), 4.30 (m, 1H, piperidine-H), 3.20 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H).
  • HRMS : m/z calc. for C₂₀H₁₉ClN₃O₃S [M+H]⁺: 424.0821; found: 424.0819.

Purity Assessment

  • HPLC-MS/MS : Retention time 6.8 min; purity >98%.

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole vs. 1,2,4-oxadiazole isomerism is mitigated by:

  • Using POCl₃ for cyclodehydration.
  • Maintaining anhydrous conditions to prevent hydrolysis.

Steric Hindrance in Piperidine Functionalization

Bulky substituents at the 4-position necessitate:

  • High-temperature reactions (80–100°C).
  • Polar aprotic solvents (DMF, DMSO) to enhance solubility.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzenesulfonyl group, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine exhibit significant anticancer properties. For instance, research has shown that oxadiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. A specific study demonstrated that derivatives of this compound were effective against breast cancer cell lines, showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar sulfonamide derivatives possess broad-spectrum antibacterial properties. A study reported that certain oxadiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the benzenesulfonyl group enhances the antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various preclinical studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. These findings suggest that 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine could serve as a lead compound for developing new anti-inflammatory drugs .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine and evaluated their biological activities. The synthesized compounds were tested for their cytotoxic effects on various cancer cell lines, with some showing IC50 values lower than standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)12
Compound BHeLa (Cervical)8
Compound CA549 (Lung)15

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to understand how modifications to the piperidine or oxadiazole moieties affect biological activity. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound’s benzenesulfonyl group can be introduced via nucleophilic substitution using benzenesulfonyl chloride, as seen in analogous sulfonyl-piperidine syntheses . Oxadiazole rings are typically formed via cyclization of amidoximes with carboxylic acid derivatives .
  • Biological Relevance : Sulfonyl groups enhance binding to serine proteases or sulfotransferases, while chlorophenyl-oxadiazole motifs are prevalent in kinase inhibitors (e.g., JAK2, EGFR) . Piperidine derivatives are frequently explored in CNS drug design due to their blood-brain barrier permeability .
  • Structure-Activity Relationships: Electron-Withdrawing Groups: Benzenesulfonyl > nitro > fluorophenyl in modulating enzymatic inhibition.

Biological Activity

The compound 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic molecule that integrates a piperidine ring with oxadiazole and sulfonyl functionalities. This structural combination is significant in medicinal chemistry due to its potential biological activities, including antibacterial and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN2O3SC_{15}H_{15}ClN_2O_3S. Its structure consists of a piperidine ring substituted with a benzenesulfonyl group and a 4-chlorophenyl-1,2,4-oxadiazol-5-yl moiety. The presence of these functional groups is hypothesized to enhance its biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing the oxadiazole and piperidine moieties exhibit various pharmacological effects. The following sections summarize key findings from recent studies regarding the biological activity of this compound.

Antibacterial Activity

A study focused on synthesized derivatives of 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine showed promising antibacterial properties. The compound exhibited moderate to strong activity against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate

These results indicate the potential application of this compound in treating infections caused by these pathogens .

Enzyme Inhibition

The compound also demonstrated significant enzyme inhibitory activity. Notably, it was assessed for its ability to inhibit acetylcholinesterase (AChE) and urease:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Strong Inhibitor2.14 ± 0.003
UreaseStrong InhibitorNot specified

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, while urease inhibition may have implications for managing urinary tract infections .

The mechanism by which 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine exerts its biological effects is likely multifactorial. Molecular docking studies indicate that the compound interacts favorably with specific amino acid residues in target enzymes and bacterial proteins, enhancing its binding affinity and biological effectiveness .

Case Studies

Recent studies have synthesized various derivatives of this compound to evaluate their biological activities. For instance:

  • Synthesis and Evaluation : A series of piperidine derivatives were synthesized, showing varying degrees of antibacterial and enzyme inhibitory activities. The most active compounds were identified based on their IC50 values against AChE and their antibacterial efficacy against Salmonella typhi and Bacillus subtilis.
  • In Silico Studies : Computational studies provided insights into the binding interactions between the synthesized compounds and target proteins, supporting experimental findings regarding their pharmacological potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine?

  • Methodology : The compound can be synthesized via a multi-step approach. For the oxadiazole ring formation, a nitrile intermediate may undergo cyclization with hydroxylamine under reflux in ethanol (Scheme 1, ). The piperidine core can be functionalized via sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions. Critical parameters include reaction time (4–6 hours), temperature (reflux), and stoichiometric control of reagents .
  • Validation : Confirm purity via HPLC (retention time matching) and structural integrity using ¹H/¹³C NMR (e.g., sulfonyl proton signals at δ 3.1–3.3 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Analytical Techniques :

  • Spectral Analysis : Use NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and MS (ESI/Q-TOF) for molecular weight verification.
  • Chromatography : HPLC with a C18 column (Mobile phase: methanol/buffer, 65:35; pH 4.6) to assess purity (>95%) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • QSAR Modeling : Use a dataset of 43 phenyl piperidine derivatives (pIC₅₀ values) to train a QSAR model via partial least squares (PLS) regression. Key descriptors include logP, polar surface area, and H-bond acceptor count (). Validate the model using leave-one-out cross-validation (Q² > 0.6) .
  • Structural Modifications : Prioritize substitutions at the 4-chlorophenyl group (e.g., electron-withdrawing groups to enhance binding) and piperidine sulfonylation (e.g., bulkier substituents for metabolic stability) .

Q. What in silico strategies are effective for predicting pharmacokinetics and target engagement?

  • ADMET Prediction : Use ADMET Predictor™ to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ >10 µM). MedChem Designer™ can simulate metabolic pathways (e.g., sulfonamide hydrolysis) .
  • Target Profiling : Apply PASS Online or SEA servers to predict affinity for serotonin transporters (SERT) and 5-HT receptors. Cross-reference with molecular docking (AutoDock Vina) using PDB structures (e.g., 5I6X for SERT) .

Q. How should contradictory biological activity data be analyzed?

  • Case Example : If the compound shows high in vitro SERT inhibition (IC₅₀ = 50 nM) but low in vivo efficacy, investigate:

  • Metabolic Stability : Microsomal assays (human liver microsomes) to identify rapid clearance (e.g., t₁/₂ <15 min).
  • Off-Target Effects : Screen against 100+ GPCRs (Eurofins Panlabs) to detect antagonism at adrenergic or histamine receptors .
    • Resolution : Optimize using prodrug strategies (e.g., esterification of the sulfonyl group) or adjust dosing regimens .

Q. What computational tools are recommended for identifying novel biological targets?

  • AI-Driven Platforms : Utilize DeepChem or Chemprop for deep learning-based target prediction. Input SMILES strings to generate a ranked list of targets (e.g., kinases, ion channels) .
  • Validation : Confirm hits via SPR (surface plasmon resonance) binding assays (KD <1 µM) and functional cellular assays (e.g., calcium flux for GPCRs) .

Q. How can structural modifications improve selectivity over related receptors?

  • Case Study : To reduce 5-HT₂A off-target effects (common in piperidines), introduce a methyl group at the piperidine 3-position. This steric hindrance disrupts receptor binding while preserving SERT affinity .
  • Synthetic Route : Use LiH in DMF to alkylate the piperidine nitrogen, followed by Suzuki coupling for aryl group introduction .

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